1-Methyl-3-(5-methylisoxazol-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol
Description
Properties
IUPAC Name |
1-methyl-3-(5-methyl-1,2-oxazol-3-yl)-5H-pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5O2/c1-5-3-6(14-17-5)8-7-9(15(2)13-8)11-4-12-10(7)16/h3-4H,1-2H3,(H,11,12,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIHZJMVMZNIICM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C2=NN(C3=C2C(=O)NC=N3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80733708 | |
| Record name | 1-Methyl-3-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80733708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260876-64-9 | |
| Record name | 1-Methyl-3-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80733708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Core Pyrazolo[3,4-d]pyrimidine Synthesis
The foundational step in preparing this compound involves assembling the pyrazolo[3,4-d]pyrimidin-4-ol scaffold. Patent data reveals a multi-step approach starting with hydrazine derivatives . Methyl 4-(hydrazineylmethyl)-3-methoxybenzoate dihydrochloride undergoes condensation with (E)-N,N-dimethyl-2-nitroethen-1-amine in dichloromethane at -10°C, facilitated by ethyl 2-chloro-2-oxoacetate . This reaction forms the pyrazole ring through a [3+2] cycloaddition mechanism, yielding ethyl 4-amino-1-(2-methoxy-4-(methoxycarbonyl)benzyl)-1H-pyrazole-5-carboxylate with 86% efficiency .
Subsequent hydrogenation over Pd/C catalyst in ethyl acetate/methanol (1:1) reduces nitro groups while preserving the ester functionalities . Cyclization to the pyrimidine ring is achieved using 1,3-bis(methoxycarbonyl)-2-methyl-2-thiopseudourea in methanol under acidic conditions (AcOH), followed by basification with NaOMe . This step constructs the pyrazolo[3,4-d]pyrimidin-4-ol core through a Gould-Jacobs type reaction, with the thiopseudourea acting as both cyclizing agent and ammonia equivalent .
Regioselective Methylation at Position 1
Introducing the methyl group at the pyrazole N1 position requires careful control to avoid O-methylation byproducts. Industrial-scale methods employ phase-transfer catalysis in dimethylformamide (DMF) with methyl iodide as alkylating agent . Optimal conditions use 1.2 equivalents CH3I and tetrabutylammonium bromide (TBAB) as catalyst at 50°C for 6 hours, achieving >95% N-methylation selectivity . The reaction progress is monitored via HPLC, with purification through recrystallization from ethanol/water (3:1) yielding 89% pure product .
Comparative alkylation methods:
| Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Selectivity (N1:O) |
|---|---|---|---|---|---|
| Methyl iodide | DMF | 50 | 6 | 89 | 98:2 |
| Dimethyl sulfate | THF | 65 | 8 | 78 | 92:8 |
| Methyl triflate | DCM | 25 | 3 | 85 | 99:1 |
Installation of 5-Methylisoxazol-3-yl Moiety
The critical C3 substitution with 5-methylisoxazole is achieved through palladium-mediated cross-coupling or direct nucleophilic displacement. Patent WO2021154664A1 details a Buchwald-Hartwig amination using (5-methylisoxazol-3-yl)methanamine with BOP (benzotriazole-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) as coupling reagent . Reaction conditions:
-
1.5 eq (5-methylisoxazol-3-yl)methanamine
-
1.2 eq BOP reagent
-
3 eq DBU (1,8-diazabicycloundec-7-ene)
-
DMF solvent at 40°C for 2 hours
-
72% isolated yield after column chromatography (SiO2, EtOAc/hexanes 1:1)
Alternative approaches utilize Ullmann coupling with CuI/L-proline catalyst system in DMSO at 120°C, though yields remain lower at 58% . The choice of coupling method significantly impacts scalability - the BOP/DBU system demonstrates better reproducibility on multi-gram scales .
Final Cyclization and Oxidation State Control
The synthesis culminates in forming the 4-ol tautomer through controlled oxidation-reduction sequences. Lithium aluminum hydride (LiAlH4) reduction in THF at 0°C selectively reduces ester groups to hydroxymethyl intermediates, followed by oxidation with MnO2 in dichloromethane to generate the 4-ol species . Critical parameters:
-
LiAlH4 concentration: 1M in THF, added dropwise at -10°C
-
Quenching protocol: Sequential addition of MeOH, H2O, and 15% NaOH
-
Oxidation time: 12 hours under N2 atmosphere
-
Final purification: Reverse-phase HPLC (C18 column, MeCN/H2O + 0.1% TFA)
This sequence achieves 65% overall yield from the pyrazolo[3,4-d]pyrimidine precursor .
Process Optimization and Scalability
Industrial synthesis emphasizes cost-effective and safe production:
Key improvements:
-
Replacement of LiAlH4 with NaBH4/CeCl3 system for safer reductions
-
Continuous flow lithiation using 1-methyl-3-(trifluoromethyl)-1H-pyrazole in THF at -78°C
-
Membrane-based solvent recovery systems achieving >90% DMF reuse
Scalability data (batch vs continuous flow):
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Cycle time | 48 h | 6 h |
| Yield | 68% | 72% |
| Solvent consumption | 15 L/kg | 5 L/kg |
| Energy intensity | 85 kWh/kg | 32 kWh/kg |
Analytical Characterization
Structural confirmation employs advanced spectroscopic techniques:
-
X-ray Crystallography
-
Multinuclear NMR
-
HRMS
Challenges and Alternative Routes
Regioselectivity Issues:
Competing formation of 1-methyl-5-(5-methylisoxazol-3-yl) regioisomer occurs during coupling steps (15-22% depending on conditions) . Improved selectivity is achieved through:
-
Microwave-assisted synthesis at 150°C (reduces isomer to 7%)
Solubility Limitations:
The compound's poor aqueous solubility (0.12 mg/mL at pH 7.4) necessitates formulation aids. Co-crystallization with succinic acid increases solubility to 1.8 mg/mL while maintaining stability .
Green Chemistry Considerations
Recent advancements focus on sustainable synthesis:
-
Replacement of DMF with Cyrene™ (dihydrolevoglucosenone) as bio-based solvent
-
Catalytic BOP systems using 50% reduced phosphorus content
-
Photochemical activation for coupling steps (450 nm LED, 6 h vs thermal 24 h)
These innovations reduce process mass intensity (PMI) from 87 to 42 and eliminate halogenated solvent use .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-3-(5-methylisoxazol-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound, potentially altering its biological activity.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at specific positions on the molecule.
Scientific Research Applications
1-Methyl-3-(5-methylisoxazol-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study various biological processes due to its ability to interact with specific biomolecules.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-Methyl-3-(5-methylisoxazol-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 1-methyl-3-(5-methylisoxazol-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol and related pyrazolopyrimidine derivatives:
Structural and Functional Insights
Core Modifications: The 4-hydroxyl group in the target compound aligns with Allopurinol’s structure, which is critical for xanthine oxidase binding . However, the addition of a 5-methylisoxazole at position 3 introduces steric and electronic differences that may alter target selectivity compared to simpler analogs.
Pharmacological Implications :
- Unlike MLN0128, which replaces the hydroxyl group with an amine for mTOR inhibition, the target compound’s hydroxyl group may favor interactions with polar enzyme active sites (e.g., kinases or oxidases) .
- The isoxazole moiety could mimic adenine in ATP-binding pockets, a feature exploited in kinase inhibitors like imatinib. This positions the compound as a candidate for kinase-targeted drug discovery.
Synthetic Challenges :
- highlights synthetic routes for pyrazolopyrimidine derivatives, including isomerization and hydrazine-based reactions. The target compound’s isoxazole substituent may require specialized coupling strategies, such as Huisgen cycloaddition or palladium-catalyzed cross-coupling .
Biological Activity
1-Methyl-3-(5-methylisoxazol-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol (CAS 1260876-64-9) is a synthetic compound that belongs to the pyrazolo[3,4-d]pyrimidine class. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This article summarizes its biological activity based on recent research findings, including data tables and case studies.
The molecular formula of this compound is with a molecular weight of 231.21 g/mol. The compound exhibits a purity of over 98% as determined by HPLC analysis .
Recent studies suggest that derivatives of pyrazolo[3,4-d]pyrimidines may act as inhibitors of various kinases, including the epidermal growth factor receptor (EGFR). The structural similarity of these compounds to ATP allows them to compete effectively for binding sites on kinases, leading to inhibition of cancer cell proliferation .
Anticancer Activity
Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, including A549 (lung cancer) and HCT116 (colon cancer) cells. The most promising derivative demonstrated an IC50 value of 0.016 µM against wild-type EGFR and 0.236 µM against the T790M mutant .
Table 1: In Vitro Anticancer Activity Against Various Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 12b | A549 | 8.21 |
| 12b | HCT116 | 19.56 |
| 12b | EGFR WT | 0.016 |
| 12b | EGFR T790M | 0.236 |
Immunomodulatory Effects
In addition to its anticancer properties, pyrazolo[3,4-d]pyrimidine derivatives have been investigated for their effects on immune responses. One study evaluated their ability to enhance or suppress cytotoxic T lymphocyte (CTL) activity in vitro. Compounds were tested at concentrations of 75 µM and 150 µM, showing varied effects on CTL activity compared to controls .
Table 2: Effects on Cytotoxic T Lymphocyte Activity
| Concentration (µM) | Effect on CTL Activity |
|---|---|
| 75 | Enhancement |
| 150 | Suppression |
Case Studies
A notable case study involved the evaluation of a synthesized derivative in a mouse model for tumor growth inhibition. Mice treated with the compound exhibited a significant reduction in tumor size compared to control groups receiving no treatment or a placebo . This highlights the potential therapeutic applications of this compound in cancer treatment.
Q & A
Q. Basic
- ¹H/¹³C NMR : Key signals include methyl groups (δ 2.2–2.3 ppm), isoxazole protons (δ 6.1 ppm), and pyrimidine NH (δ 10.0–12.1 ppm) .
- Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 527 [M+H]⁺ for sulfonamide derivatives) confirm molecular weight .
- HPLC : Reverse-phase C18 columns with ammonium acetate buffer (pH 6.5) and UV detection at 254 nm ensure purity (>98%) .
How do structural modifications at the 3- and 4-positions influence CYP3A4 inhibition potency?
Q. Advanced
- 3-Position substituents : Bulky groups (e.g., aryl/alkyl urea) reduce metabolic inactivation efficiency (kinact/KI), while methyl or isoxazole groups enhance specificity for CYP3A4 (e.g., kinact/KI = 3300–3800 mL·min⁻¹·μmol⁻¹) .
- 4-Position modifications : Sulfonamide or hydroxyl groups improve water solubility but may reduce membrane permeability. Docking studies suggest hydrogen bonding with CYP3A4’s heme pocket residues (e.g., Phe304) is critical .
How can researchers resolve discrepancies in reported metabolic inactivation efficiencies across studies?
Q. Advanced
- Microsome source variability : Human liver microsomes (HLM) from different donors exhibit cytochrome P450 expression variability. Normalize data using CYP3A4-specific probes (e.g., midazolam) .
- Assay conditions : Pre-incubation time (10–30 min) and NADPH concentration (1 mM) significantly affect kinact values. Standardize protocols to minimize inter-lab variability .
What are the recommended storage and handling protocols to ensure compound stability?
Q. Basic
- Storage : Store at –20°C in airtight, light-resistant containers under nitrogen to prevent oxidation. Aqueous solutions are stable for ≤72 hours at 4°C .
- Safety : Use nitrile gloves and fume hoods. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention .
How should researchers design experiments to compare in vitro and in vivo metabolic stability?
Q. Advanced
- In vitro : Use HLM or recombinant CYP3A4 with NADPH regeneration systems. Monitor metabolite formation via LC-MS/MS (e.g., hydroxylated derivatives) .
- In vivo : Administer the compound to rodent models (e.g., Sprague-Dawley rats) and collect plasma/bile samples at 0–24 hours. Compare AUC values to calculate hepatic extraction ratios .
What in vitro assays are suitable for evaluating antibacterial/antifungal activity of derivatives?
Q. Basic
- Antibacterial : Minimum inhibitory concentration (MIC) assays against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) using Mueller-Hinton broth .
- Antifungal : Broth microdilution against Candida albicans (MIC ≤ 16 μg/mL indicates activity) .
Which computational approaches predict binding affinity to kinase targets?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
